molecular formula C17H23NO5 B3048706 1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid CAS No. 1803566-99-5

1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B3048706
CAS No.: 1803566-99-5
M. Wt: 321.4
InChI Key: PLHOSPLRVLUAEX-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxyphenyl group

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like trifluoroacetic acid (TFA) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield a corresponding aldehyde or carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. The methoxyphenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Tert-butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methoxyphenyl group, which confer distinct chemical and physical properties. This combination of functional groups allows for versatile applications in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHOSPLRVLUAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001130723
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-99-5
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5-(4-methoxyphenyl)-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001130723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
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1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid
Reactant of Route 6
1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid

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